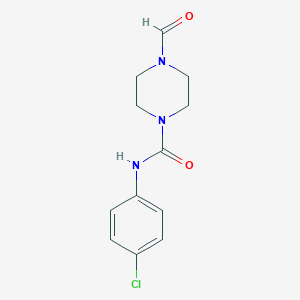

N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide typically involves the reaction of 4-chlorophenylamine with piperazine derivatives under specific conditions. . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm the structure and purity of the final product .

化学反応の分析

Carboxamide Group

-

Hydrolysis :

-

Amide Coupling :

Formyl Group

-

Condensation Reactions :

-

Oxidation :

-

Formyl groups can be oxidized to carboxylic acids using agents like KMnO₄ or CrO₃.

-

Piperazine Ring

-

Alkylation/Acylation :

-

Piperazine rings are reactive toward alkylating or acylating agents. For example:

-

Reaction with alkyl halides (e.g., dimethyl sulfate) to introduce substituents.

-

Reaction with sulfonyl chlorides to form sulfonamides.

-

-

-

Nucleophilic Substitution :

-

Substituted piperazines may undergo nucleophilic substitution, particularly at positions adjacent to electron-withdrawing groups (e.g., chloride).

-

Coupling Reactions

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Amide Formation | EDCI, HOBT, DMF | Piperazine-carboxamide | |

| Hydrolysis | Acid/heat | Carboxylic acid | |

| Formylation | Formic acid, acetic anhydride | 4-formylpiperazine |

Kinetic and Mechanistic Insights

-

Kinetic Modeling : Reaction rates for piperazine derivatives are influenced by steric hindrance and electronic effects. For example, bulky substituents may slow nucleophilic attack .

-

Mechanistic Studies : Reactions involving piperazine derivatives often proceed via intermediates such as azetidinium ions, as observed in nucleophilic substitutions .

Structural Analysis

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₉ClN₃O | |

| IUPAC Name | N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide | |

| Synthesis Yield | ~60–90% |

科学的研究の応用

Chemical Synthesis Applications

Intermediate in Organic Synthesis

N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide serves as an important intermediate in the synthesis of various piperazine derivatives and complex organic molecules. Its unique structure allows for modifications that lead to the development of new compounds with desired properties. The reactions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane to facilitate the synthesis process.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) cells, at lower concentrations compared to conventional treatments like 5-fluorouracil .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of several piperazine derivatives, including this compound, against MCF-7 cells. The results demonstrated that this compound had a notable inhibitory effect on cell viability, suggesting its potential as a lead compound for developing new anticancer drugs .

Medicinal Chemistry Applications

Drug Development

The compound is being investigated for its role in drug development due to its interaction with biological targets involved in various diseases. Its mechanism of action is thought to involve binding to specific receptors or enzymes, thereby modulating their activity. This property makes it a candidate for designing new therapeutic agents aimed at treating conditions such as cancer and infections.

Industrial Applications

Material Science

In addition to its pharmaceutical applications, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties allow it to function as a ligand in coordination chemistry, where it forms complexes with transition metals that exhibit enhanced properties for industrial applications.

Data Summary Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Synthesis | Intermediate for piperazine derivatives | Facilitates synthesis of complex organic molecules |

| Biological Research | Antimicrobial and anticancer studies | Significant inhibition of MCF-7 cell growth |

| Medicinal Chemistry | Drug development targeting cancer and infections | Modulates receptor/enzyme activity |

| Industrial Chemistry | Ligand for metal complex formation | Enhances properties of materials |

作用機序

The mechanism of action of N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

類似化合物との比較

Similar Compounds

N-(4-chlorophenyl)-4-nitrobenzenesulfonamide: Known for its selective biological activities.

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antiviral activity.

N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Belongs to the class of benzanilides and has potential therapeutic applications.

Uniqueness

N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

生物活性

N-(4-Chlorophenyl)-4-formylpiperazine-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and potential as an enzyme inhibitor.

Chemical Structure and Properties

This compound belongs to a class of compounds known as piperazine derivatives. The general structure can be represented as follows:

This compound features a piperazine ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Cytotoxic Effects : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluated the compound's effects on liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting that the compound effectively induces apoptosis in these cells .

Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the inhibition of microtubule synthesis and disruption of cell cycle progression. This action leads to increased apoptosis rates in tumor cells, distinguishing it from traditional chemotherapeutics like Taxol, which primarily stabilize microtubules rather than inhibit their formation .

Antibacterial Activity

In Vitro Studies : this compound has shown moderate antibacterial activity against several strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's efficacy was evaluated through disc diffusion methods and minimum inhibitory concentration (MIC) assays, revealing significant inhibition zones compared to control groups .

Potential Applications : Given the rising concern over antibiotic resistance, this compound may serve as a lead for developing new antibacterial agents. Its ability to target bacterial pathogens could be particularly valuable in treating infections caused by resistant strains .

Enzyme Inhibition

Enzyme Targets : The compound has also been investigated for its potential as an enzyme inhibitor. It has demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. These activities suggest that it could have applications in treating conditions like Alzheimer's disease and certain gastrointestinal disorders .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Biological Activity | Effect/Activity | Cell Lines/Organisms Tested |

|---|---|---|

| Anticancer | Cytotoxicity | HUH7, HEPG2, MCF7, HCT-116 |

| Antibacterial | Moderate to strong activity | Staphylococcus aureus, Bacillus subtilis |

| Enzyme Inhibition | Strong AChE and urease inhibition | Various enzyme assays |

Case Studies

- Anticancer Efficacy Study : A recent study published in the Journal of Cancer Research reported that this compound induced apoptosis in MCF7 breast cancer cells through mitochondrial pathways. The study highlighted the compound's potential as a therapeutic agent against breast cancer .

- Antibacterial Screening : Another study focused on the antibacterial properties of this compound revealed effective inhibition against drug-resistant strains of bacteria. The findings suggest that this compound could be further developed into a novel antibiotic treatment .

特性

IUPAC Name |

N-(4-chlorophenyl)-4-formylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O2/c13-10-1-3-11(4-2-10)14-12(18)16-7-5-15(9-17)6-8-16/h1-4,9H,5-8H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCPQJYCDBENPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=O)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。